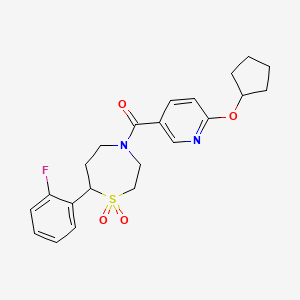
(7-(2-fluorophényl)-1,1-dioxido-1,4-thiazépan-4-yl)(6-(cyclopentyloxy)pyridin-3-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(Cyclopentyloxy)pyridin-3-yl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C22H25FN2O4S and its molecular weight is 432.51. The purity is usually 95%.
BenchChem offers high-quality (6-(Cyclopentyloxy)pyridin-3-yl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-(Cyclopentyloxy)pyridin-3-yl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antifibrotique
Ce composé peut avoir des applications dans le traitement des maladies fibrotiques. La fibrose est caractérisée par une cicatrisation tissulaire excessive due à l'accumulation de protéines de la matrice extracellulaire. Les dérivés de pyrimidine, qui sont structurellement similaires au composé en question, ont montré des activités antifibrotiques prometteuses . Ils inhibent l'expression du collagène et de l'hydroxyproline en culture cellulaire, ce qui indique un potentiel de développement en tant que nouveaux médicaments antifibrotiques.
Inhibition de FGFR pour la thérapie du cancer
La structure du composé suggère qu'il pourrait agir comme un inhibiteur du récepteur du facteur de croissance des fibroblastes (FGFR), qui joue un rôle crucial dans le développement tumoral. La signalisation anormale du FGFR est associée à divers cancers, et le ciblage des FGFR est une approche stratégique pour la thérapie du cancer. Les dérivés de pyridine, semblables au composé, ont démontré des activités puissantes contre FGFR1, 2 et 3, ce qui en fait des candidats potentiels pour le traitement du cancer .
Propriétés antimicrobiennes
Les fragments de pyrimidine et de pyridine sont connus pour présenter des propriétés antimicrobiennes. Compte tenu des caractéristiques structurelles du composé, il pourrait être synthétisé en dérivés qui servent d'agents antimicrobiens, potentiellement efficaces contre une gamme de pathogènes bactériens et fongiques .
Applications antivirales
De même, des composés contenant des structures de pyridine et de pyrimidine ont été rapportés comme possédant des activités antivirales. Le composé en question pourrait être étudié pour son efficacité contre diverses infections virales, contribuant au développement de nouveaux médicaments antiviraux .
Effets antitumoraux
Le squelette du composé est indicatif d'effets antitumoraux potentiels. Les dérivés de pyrimidine sont connus pour avoir des propriétés antitumorales, et le composé pourrait être étudié pour sa capacité à inhiber la prolifération des cellules tumorales et à induire l'apoptose dans les cellules cancéreuses .
Recherche pharmacologique
Les dérivés d'indole, qui partagent certaines similitudes structurelles avec le composé, ont une large gamme d'activités pharmacologiques. Cela suggère que le composé pourrait être précieux dans la recherche pharmacologique, en particulier dans la synthèse de nouveaux médicaments aux effets thérapeutiques divers .
Propriétés
IUPAC Name |
(6-cyclopentyloxypyridin-3-yl)-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O4S/c23-19-8-4-3-7-18(19)20-11-12-25(13-14-30(20,27)28)22(26)16-9-10-21(24-15-16)29-17-5-1-2-6-17/h3-4,7-10,15,17,20H,1-2,5-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLPCSFVYCOKFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

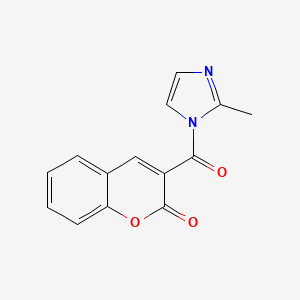
![3-[3-(Benzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2559092.png)
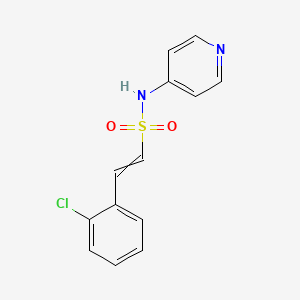
![5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2559095.png)
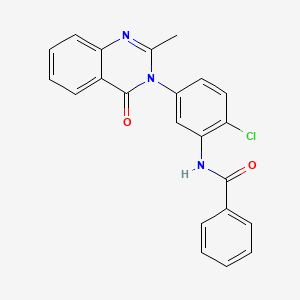
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2559100.png)
![N-(5-(2-oxo-2-(phenylamino)ethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2559101.png)

![N-(4-acetylphenyl)-2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2559106.png)
![N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride](/img/new.no-structure.jpg)
![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2559108.png)
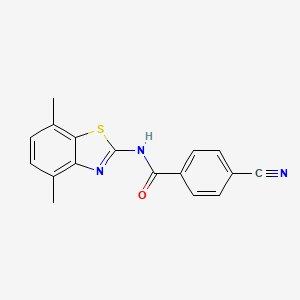
![N,N-Dimethyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidine-3-carboxamide](/img/structure/B2559110.png)
